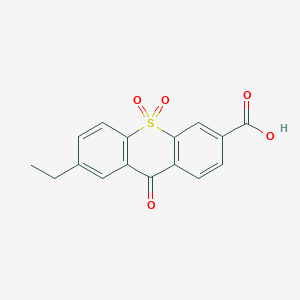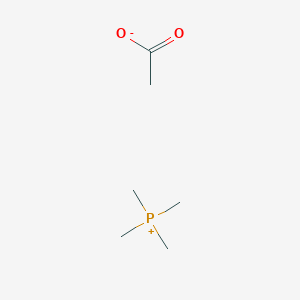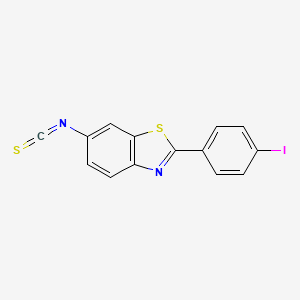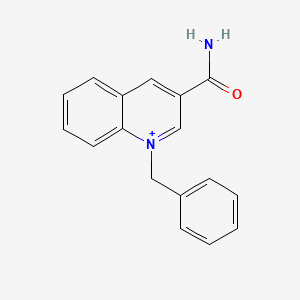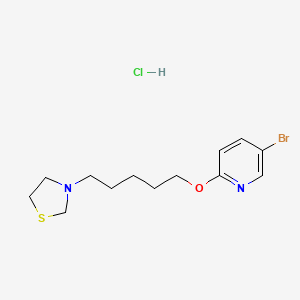
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is a chemical compound with the molecular formula C13H18BrClN2OS. It is known for its unique structure, which includes a thiazolidine ring and a bromopyridine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride typically involves the reaction of 5-bromopyridine with a thiazolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of azido derivatives or other substituted products
科学的研究の応用
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets .
類似化合物との比較
Similar Compounds
- 3-[5-(5-bromopyridin-2-yl)oxypentyl]-4-methyl-1,3-thiazolidine, hydrochloride
- 5-bromo-2-{[5-(1,3-thiazolidin-3-yl)pentyl]oxy}pyridine hydrochloride
Uniqueness
Thiazolidine, 3-(5-(5-bromo-2-pyridyloxy)pentyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazolidine ring and a bromopyridine moiety makes it particularly versatile in various applications .
特性
CAS番号 |
41287-83-6 |
|---|---|
分子式 |
C13H20BrClN2OS |
分子量 |
367.73 g/mol |
IUPAC名 |
3-[5-(5-bromopyridin-2-yl)oxypentyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C13H19BrN2OS.ClH/c14-12-4-5-13(15-10-12)17-8-3-1-2-6-16-7-9-18-11-16;/h4-5,10H,1-3,6-9,11H2;1H |
InChIキー |
PUEQRAGPCUCQJI-UHFFFAOYSA-N |
正規SMILES |
C1CSCN1CCCCCOC2=NC=C(C=C2)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride](/img/structure/B14655816.png)

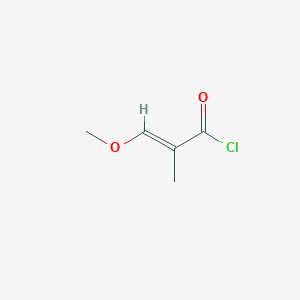
![S-[(4-tert-butylphenyl)methyl] N-[2-(3-methylbutan-2-yl)pyridin-3-yl]carbamothioate](/img/structure/B14655843.png)
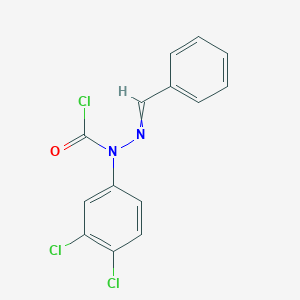

![3H-imidazo[4,5-f]quinazolin-9-amine](/img/structure/B14655865.png)
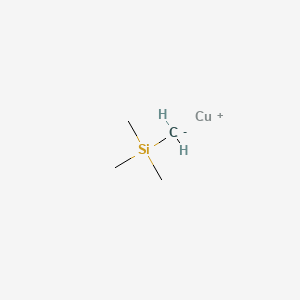
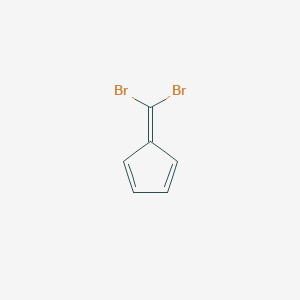
![{(E)-(Ethylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14655872.png)
